molecular formula C15H12O2 B1670423 Dibenzoylmethan CAS No. 120-46-7

Dibenzoylmethan

Cat. No. B1670423
CAS RN: 120-46-7
M. Wt: 224.25 g/mol
InChI Key: NZZIMKJIVMHWJC-UHFFFAOYSA-N
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Patent
US09187397B2

Procedure details

Methanol (0.26 ml, 6.4 mmol) and sodium (0.14 g, 6.1 mmol) were combined in xylene (60 ml) and stirred for 20 min at room temperature. Methyl benzoate (49, 2.47 ml, 19.7 mmol) and acetophenone (0.58 ml, 5.0 mmol) were added and the mixture stirred for 6 hr at 140° C. The mixture was cooled to room temperature and hydrochloric acid (10 ml, 6 N) was added and stirred for 15 min. The resulting mixture was extracted into ethyl acetate, washed twice with water, twice with saturated sodium bicarbonate and twice with water. The ethyl acetate was dried over magnesium sulfate, filtered and evaporated to afford an oil. The crude oil was chromatographed on silica gel with ethyl acetate/hexane to give a solid. The solid was recrystallized from methanol to give 0.71 g (63%) of a pink-orange solid: mp 70-71° C. [expected mp 77-78° C.]; 1H NMR: δ 6.85 (s, 1H), 7.51 (m, 6H), 7.98 (d, 4H, J=6.8 Hz); 13C NMR: δ 93.1, 127.1, 128.6, 132.4, 135.5, 185.6.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two
Quantity
2.47 mL
Type
reactant
Reaction Step Three
Quantity
0.58 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Yield
63%

Identifiers

REACTION_CXSMILES
CO.[Na].[C:4]([O:12]C)(=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:16])[CH3:15].Cl>C1(C)C(C)=CC=CC=1>[C:17]1([C:14](=[O:16])[CH2:15][C:4]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:12])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |^1:2|

Inputs

Step One
Name
Quantity
0.26 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.14 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
2.47 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Name
Quantity
0.58 mL
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 6 hr at 140° C
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted into ethyl acetate
WASH
Type
WASH
Details
washed twice with water, twice with saturated sodium bicarbonate and twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford an oil
CUSTOM
Type
CUSTOM
Details
The crude oil was chromatographed on silica gel with ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.